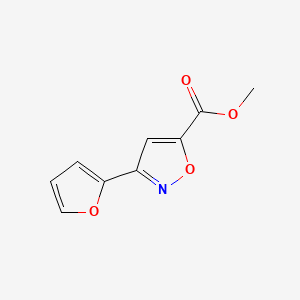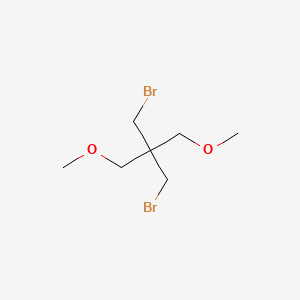
Octadecyldiethoxychlorosilane
Übersicht
Beschreibung
Octadecyldiethoxychlorosilane is an organosilicon compound with the chemical formula C22H47ClO2Si. It appears as a colorless to light yellow oily liquid and is primarily used as a surface treatment agent. This compound is known for its ability to form a silicon-based layer on various materials, enhancing their wettability and adhesion properties .
Vorbereitungsmethoden
Octadecyldiethoxychlorosilane is typically synthesized by reacting octadecyldimethoxychlorosilane with diethyl ether under alkaline conditions . The reaction involves the substitution of methoxy groups with ethoxy groups, resulting in the formation of this compound. Industrial production methods may vary, but the general approach involves similar reaction conditions to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Octadecyldiethoxychlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Can undergo substitution reactions with nucleophiles, replacing the chlorine atom with other functional groups.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Wissenschaftliche Forschungsanwendungen
Octadecyldiethoxychlorosilane has a wide range of scientific research applications:
Chemistry: Used as a surface treatment agent to modify the properties of materials such as glass, ceramics, and metals.
Biology: Employed in the preparation of bio-compatible surfaces for cell culture and other biological applications.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of octadecyldiethoxychlorosilane involves its ability to form a covalent bond with the surface of materials through the silicon atom. This bond formation creates a stable silicon-based layer that enhances the material’s properties, such as wettability, adhesion, and chemical resistance. The molecular targets include hydroxyl groups on the surface of materials, which react with the ethoxy groups of this compound to form siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Octadecyldiethoxychlorosilane is similar to other organosilicon compounds such as:
Octadecyltrichlorosilane: Used for similar surface treatment applications but has three chlorine atoms instead of one.
Octadecyldimethylchlorosilane: Contains two methyl groups and one chlorine atom, used in the preparation of hydrophobic surfaces.
Trimethoxyoctadecylsilane: Contains three methoxy groups and is used for similar purposes but with different reactivity due to the presence of methoxy groups.
The uniqueness of this compound lies in its specific combination of ethoxy groups and a long alkyl chain, which provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
chloro-diethoxy-octadecylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47ClO2Si/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUMDCKZUIDORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701166 | |
| Record name | Chloro(diethoxy)octadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33734-79-1 | |
| Record name | Chloro(diethoxy)octadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3126652.png)
![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)



![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)




![4-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid](/img/structure/B3126718.png)

